molecular formula C19H20N2OS3 B2828613 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706088-50-7

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2828613
CAS RN: 1706088-50-7
M. Wt: 388.56
InChI Key: XVPMTJYQSNNEMS-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as ITT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ITT belongs to the class of thiazepine compounds and has been synthesized using various methods.

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities : Novel chalcone derivatives involving the indole and thiophene moieties have been synthesized, demonstrating significant antioxidant and antimicrobial activities. These compounds have been compared against standard drugs like Ascorbic acid for antioxidant activity and Ciprofloxacin and Fluconazole for antimicrobial activity. The derivatives showed remarkable activities at low concentrations, suggesting their potential as effective antioxidant and antimicrobial agents (Gopi, Sastry, & Dhanaraju, 2016).

  • Antibacterial and Antifungal Activities : Research on novel 1H-indole derivatives synthesized for antimicrobial evaluation showed that these compounds possess significant antibacterial and antifungal activities. Their synthesis involved reactions of indole with various acetophenones, leading to a series of compounds tested against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli. The results highlighted the potential of these derivatives as antimicrobial agents, with some showing comparable activities to standard drugs like Fluconazole and Ampicillin (Letters in Applied NanoBioScience, 2020).

  • Anti-inflammatory Activities : Several studies have focused on synthesizing derivatives with potential anti-inflammatory properties. For instance, thiophene derivatives have been prepared and evaluated for their anti-inflammatory activity, showing moderate to good activity comparable to the standard drug indomethacin. Some compounds exhibited enhanced activity, suggesting their promise as anti-inflammatory agents (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

  • Anticandidal and Cytotoxic Activities : Tetrazole derivatives have been synthesized and evaluated for their anticandidal activity and cytotoxicity. Some compounds demonstrated potent anticandidal agents with weak cytotoxicities, highlighting their potential in anticandidal therapy (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS3/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPMTJYQSNNEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

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